molecular formula C19H23NO6 B5038874 2-methoxy-4-methyl-1-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethoxy}benzene

2-methoxy-4-methyl-1-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethoxy}benzene

Cat. No. B5038874
M. Wt: 361.4 g/mol
InChI Key: OVPASHKRYIHBAV-UHFFFAOYSA-N
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Description

2-methoxy-4-methyl-1-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethoxy}benzene, commonly known as MMNE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMNE is a synthetic compound that belongs to the family of nitrophenyl ethers and can be synthesized using various methods.

Mechanism of Action

The mechanism of action of MMNE is not fully understood, but it is believed to involve the inhibition of certain enzymes in cancer cells, leading to cell death. MMNE has also been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may have antimicrobial properties.
Biochemical and Physiological Effects
Studies have shown that MMNE has low toxicity and does not cause significant changes in biochemical and physiological parameters in animals. However, further studies are needed to fully understand the effects of MMNE on human health.

Advantages and Limitations for Lab Experiments

One advantage of MMNE is its potential as a versatile building block for the synthesis of novel compounds with unique properties. However, one limitation is that MMNE is a synthetic compound, which may limit its use in certain applications.

Future Directions

There are several future directions for MMNE research, including:
1. Further studies on the mechanism of action of MMNE and its potential as an anticancer agent.
2. Development of novel polymers using MMNE as a building block.
3. Investigation of the potential environmental impact of MMNE and its use as a biodegradable herbicide.
4. Exploration of the antimicrobial properties of MMNE and its potential use as an antimicrobial agent.
Conclusion
In conclusion, MMNE is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MMNE can be synthesized using various methods and has been studied for its potential as an anticancer agent, building block for novel polymers, biodegradable herbicide, and antimicrobial agent. Further studies are needed to fully understand the mechanism of action and potential applications of MMNE.

Synthesis Methods

MMNE can be synthesized using various methods, including the reaction of 4-methyl-2-nitrophenol with 2-chloroethyl-2-(2-methoxyethoxy)ethyl ether, followed by a reaction with 4-methylphenol in the presence of a base. Another method involves the reaction of 4-methyl-2-nitrophenol with 2-(2-methoxyethoxy)ethyl 4-methylbenzenesulfonate, followed by a reaction with sodium methoxide.

Scientific Research Applications

MMNE has potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, MMNE has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, MMNE has been studied for its use in the synthesis of novel polymers with unique properties. In environmental science, MMNE has been studied for its potential as a biodegradable herbicide.

properties

IUPAC Name

1-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-4-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6/c1-14-4-6-17(16(12-14)20(21)22)25-10-8-24-9-11-26-18-7-5-15(2)13-19(18)23-3/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPASHKRYIHBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C=C2)C)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-methyl-1-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethoxy}benzene

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